molecular formula C8H9NO2 B1610972 1-(2-Amino-4-hydroxyphenyl)ethanone CAS No. 90033-64-0

1-(2-Amino-4-hydroxyphenyl)ethanone

Cat. No. B1610972
CAS RN: 90033-64-0
M. Wt: 151.16 g/mol
InChI Key: YQSBOMDRAHLOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Antimicrobial and Pesticidal Properties

  • Suppressing Agrobacterium tumefaciens Virulence: 1-(4-Amino-2-Hydroxyphenyl)Ethenone (AHPE), a derivative of 1-(2-Amino-4-hydroxyphenyl)ethanone, has been found to suppress the virulence and metabolism of Agrobacterium tumefaciens, a pathogenic bacterium. AHPE inhibits key functions such as β-galactosidase activity, acyl-homoserine lactone level, swimming motility, chemotaxis, and flagella formation in A. tumefaciens. This suggests its potential as a pesticide to defend against this bacterium (Zhou et al., 2020).
  • Synthesis and Antimicrobial Activity: The synthesis and antimicrobial activity of a related compound, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl) ethanone, have been explored. This study highlights its use in the pharmaceutical industry, particularly for its antimicrobial properties against various bacteria (Wanjari, 2020).

Chemical Synthesis and Characterization

  • Synthesis of Various Derivatives: Research has focused on the synthesis and characterization of various derivatives of this compound. For instance, studies involving the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with different nucleophiles have led to the formation of novel heterocycles, demonstrating the versatility of this compound in chemical synthesis (Moskvina et al., 2015).

Biological Studies

  • DNA Interaction and Docking Studies: Novel Schiff base ligands derived from reactions involving 1-(4-{[(3-hydroxynaphthalen-2-yl)methylidene]amino}phenyl)ethanone have been synthesized and their DNA binding properties investigated. Such studies are crucial for understanding the potential of these compounds in drug design and biological interactions (Kurt et al., 2020).

Pharmaceutical Intermediates

  • Synthesis of Important Intermediates: this compound has been used as a starting material in the synthesis of important pharmaceutical intermediates. For example, its use in the production of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, demonstrates its significance in pharmaceutical synthesis (Yu-feng, 2013).

Photoremovable Protecting Group

  • Photoremovable Protecting Group for Carboxylic Acids: A derivative of this compound, specifically 1-[2-(2-hydroxyalkyl)phenyl]ethanone, has been introduced as a new photoremovable protecting group for carboxylic acids. This application is particularly important in the field of organic synthesis and photochemistry (Atemnkeng et al., 2003).

Mechanism of Action

Target of Action

The primary targets of 1-(2-Amino-4-hydroxyphenyl)ethanone, also known as AHE, are the quorum sensing (QS) receptors in Pseudomonas aeruginosa . These receptors include LasR, RhlR, and PqsR . QS is a system that bacteria use to coordinate their behavior based on population density. In P. aeruginosa, QS controls the production of virulence factors and the formation of biofilms .

Mode of Action

AHE interacts with its targets by suppressing the secretion of acyl-homoserine lactones (AHLs), which are signaling molecules in the QS system . This suppression notably reduces the production of virulence factors in P. aeruginosa . AHE also suppresses the expressions of QS-related genes , thereby disturbing the QS system .

Biochemical Pathways

The disturbance in the QS system caused by AHE results in inhibited activity of antioxidant enzymes and enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism of P. aeruginosa .

Pharmacokinetics

The minimum inhibitory concentration (mic) of ahe againstP. aeruginosa PAO1 has been measured , indicating that AHE can inhibit the growth of this bacterium at certain concentrations.

Result of Action

The result of AHE’s action is the attenuation of the virulence of P. aeruginosa . This is due to the impacts on the amino acid and nucleotide metabolism caused by enhanced oxidative stress . The vegetable infection assay showed that the virulence of P. aeruginosa PAO1 was notably reduced .

Action Environment

The action of AHE can be influenced by environmental factors. For instance, AHE should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can affect the stability and efficacy of AHE. Furthermore, AHE was isolated from the metabolites of Phomopsis liquidambari S47, an endophytic fungus isolated from the leaves of Punica granatum . This suggests that the production of AHE might be influenced by the environmental conditions where P. liquidambari S47 grows.

Future Directions

The compound “1-(2-Amino-4-hydroxyphenyl)ethanone” has a potential to become an antivirulence “agent” to tackle P. aeruginosa infection . It could serve as a potential pesticide to defend against A. tumefaciens . Further research is needed to explore its potential applications.

properties

IUPAC Name

1-(2-amino-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSBOMDRAHLOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561255
Record name 1-(2-Amino-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90033-64-0
Record name 1-(2-Amino-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-4-hydroxyphenyl)ethanone
Reactant of Route 2
1-(2-Amino-4-hydroxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Amino-4-hydroxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Amino-4-hydroxyphenyl)ethanone
Reactant of Route 5
1-(2-Amino-4-hydroxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Amino-4-hydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.